Scientific Field: Chemical Sciences
Application Summary: 2-Methylanthracene is used in the development of fluorescence sensors for singlet oxygen (1O2), the lowest excited-state of molecular oxygen. These sensors are important in basic research and clinical and industrial settings.
Methods of Application: Singlet oxygen is generated using the standard photosensitizer Rose Bengal.
Results or Outcomes: The second order reaction rate of the sensor is an order of magnitude less than that of 2-methylanthracene.
Scientific Field: Computational Chemistry
Methods of Application: The method involves the use of SMILES notation for the molecular structure of 2-Methylanthracene and other compounds, and the application of QSPR to predict physical and chemical properties.
Scientific Field: Organic Chemistry
Application Summary: 2-Methylanthracene is used in the synthesis of anthracene derivatives. These derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties.
Scientific Field: Supramolecular Chemistry
Application Summary: 2-Methylanthracene is used in the construction of metallasupramolecular architectures with anthracene-containing building blocks.
Methods of Application: The method involves the use of anthracene-containing building blocks to construct metallasupramolecular architectures.
Scientific Field: Analytical Chemistry
Application Summary: 2-Methylanthracene is used as a standard in gas chromatography, a technique used for separating and analyzing compounds that can be vaporized without decomposition.
Methods of Application: The method involves the use of a non-polar column and temperature ramping.
2-Methylanthracene is an aromatic hydrocarbon with the molecular formula . It consists of three fused benzene rings, with a methyl group attached at the second carbon position of the anthracene structure. This compound is characterized by its solid state at room temperature, exhibiting a melting point of approximately 100 °C and a boiling point around 360 °C. The chemical structure contributes to its unique physical properties, including fluorescence and stability under various conditions .
Research indicates that 2-methylanthracene exhibits biological activity, particularly in studies related to mutagenicity. It has been shown to induce mutations in certain bacterial strains, suggesting potential carcinogenic properties. Its biological effects are often compared to other polycyclic aromatic hydrocarbons, which are known for their toxicological profiles .
Several methods exist for synthesizing 2-methylanthracene:
2-Methylanthracene finds applications in several fields:
Interaction studies involving 2-methylanthracene often focus on its behavior in biological systems and its interactions with DNA. The compound's potential mutagenic effects have been investigated using bacterial assays, revealing insights into its mechanism of action and the risks associated with exposure to polycyclic aromatic hydrocarbons .
Similar compounds to 2-methylanthracene include:
Compound | Molecular Formula | Unique Features |
---|---|---|
2-Methylanthracene | C15H12 | Methyl group at position 2; notable fluorescence |
1-Methylanthracene | C15H12 | Methyl group at position 1; different reactivity |
9-Methylanthracene | C15H12 | Methyl group at position 9; distinct products |
Phenanthrene | C14H10 | No methyl group; simpler structure |
The uniqueness of 2-methylanthracene lies in its specific methyl substitution pattern, which influences both its chemical reactivity and biological activity compared to other similar compounds.
Environmental Hazard